molecular formula C8H10N2O5S B2368485 N-ethyl-4-hydroxy-3-nitrobenzenesulfonamide CAS No. 1094326-04-1

N-ethyl-4-hydroxy-3-nitrobenzenesulfonamide

Cat. No.: B2368485
CAS No.: 1094326-04-1
M. Wt: 246.24
InChI Key: UQMRLBVAKNCFJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-4-hydroxy-3-nitrobenzenesulfonamide, also known as W7, is a chemical compound that is widely used in scientific research. It is a potent inhibitor of calmodulin, a protein that plays a crucial role in many cellular processes. W7 has been extensively studied for its potential therapeutic applications, as well as its use as a tool for investigating the mechanisms of various physiological processes.

Scientific Research Applications

Versatility in Synthesis

N-ethyl-4-hydroxy-3-nitrobenzenesulfonamide and its derivatives play a significant role in organic synthesis. For instance, 2- and 4-Nitrobenzenesulfonamides, closely related to this compound, demonstrate versatility in the preparation of secondary amines and in the protection of amines. These compounds undergo smooth alkylation to yield N-alkylated sulfonamides in nearly quantitative yields and can be deprotected to give secondary amines in high yields (Fukuyama et al., 1995).

Applications in Medicinal Chemistry

In medicinal chemistry, nitrobenzenesulfonamide derivatives, including those related to this compound, have shown potential as hypoxic cell selective cytotoxic agents. These compounds exhibit preferential toxicity towards hypoxic cancer cells in vitro, suggesting their potential in cancer therapy (Saari et al., 1991).

Role in Chemical Transformations

Nitrobenzenesulfonamides are crucial intermediates in various chemical transformations. Their applications in solid-phase synthesis are noteworthy, as they facilitate the creation of diverse privileged scaffolds, highlighting their importance in the exploration of chemical space (Fülöpová & Soural, 2015).

Biofilm Inhibition and Cytotoxicity

Some nitrobenzenesulfonamides, structurally related to this compound, have demonstrated biofilm inhibitory action against bacterial strains such as Escherichia coli and Bacillus subtilis. They also display mild cytotoxicity, indicating their potential in addressing bacterial biofilms and related applications (Abbasi et al., 2020).

Properties

IUPAC Name

N-ethyl-4-hydroxy-3-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O5S/c1-2-9-16(14,15)6-3-4-8(11)7(5-6)10(12)13/h3-5,9,11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQMRLBVAKNCFJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC(=C(C=C1)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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